molecular formula C12H12Cl4N2O4S2 B14424584 L-Cysteine, S,S'-(2,3,5,6-tetrachloro-1,4-phenylene)bis- CAS No. 81100-03-0

L-Cysteine, S,S'-(2,3,5,6-tetrachloro-1,4-phenylene)bis-

Cat. No.: B14424584
CAS No.: 81100-03-0
M. Wt: 454.2 g/mol
InChI Key: KPMADTYCSBKGMF-IMJSIDKUSA-N
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Description

L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is a synthetic compound that features a unique structure combining L-Cysteine with a tetrachlorinated phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- typically involves the reaction of L-Cysteine with 2,3,5,6-tetrachloro-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of the tetrachlorinated phenylene precursor, followed by its reaction with L-Cysteine. The process is scaled up using large reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The tetrachlorinated phenylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in protein folding and stability due to its ability to form disulfide bonds.

    Medicine: Explored for potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in protein structure and function. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol groups and tetrachlorinated phenylene moiety.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachloropyridine: Used as an intermediate in the synthesis of pesticides.

    Tetrachloro-1,4-benzoquinone: Known for its oxidative properties and used in organic synthesis.

    2,3,5,6-Tetrachloro-4-pyridinethiol: Employed in the synthesis of various chemical compounds.

Uniqueness

L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is unique due to its combination of L-Cysteine and a tetrachlorinated phenylene group, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

81100-03-0

Molecular Formula

C12H12Cl4N2O4S2

Molecular Weight

454.2 g/mol

IUPAC Name

(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,3,5,6-tetrachlorophenyl]sulfanylpropanoic acid

InChI

InChI=1S/C12H12Cl4N2O4S2/c13-5-7(15)10(24-2-4(18)12(21)22)8(16)6(14)9(5)23-1-3(17)11(19)20/h3-4H,1-2,17-18H2,(H,19,20)(H,21,22)/t3-,4-/m0/s1

InChI Key

KPMADTYCSBKGMF-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SC[C@@H](C(=O)O)N)Cl)Cl

Canonical SMILES

C(C(C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SCC(C(=O)O)N)Cl)Cl

Origin of Product

United States

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